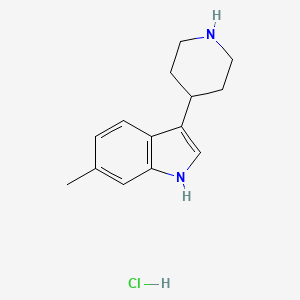![molecular formula C18H29Cl2NO B1423961 3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220030-65-8](/img/structure/B1423961.png)
3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride
Vue d'ensemble
Description
“3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C18H29Cl2NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring (a six-membered ring with one nitrogen atom), an ethyl group, and a phenoxy group that is substituted with a chlorine atom and a tert-pentyl group . The exact 3D structure is not provided in the search results.Applications De Recherche Scientifique
Cytotoxic and Anticancer Agents
A study by Dimmock et al. (1998) explored the synthesis of a series of piperidine hydrochlorides, which displayed significant cytotoxicity toward various cells, including human tumors. This indicates the potential of piperidine derivatives, like the one , in cancer treatment research (Dimmock et al., 1998).
Impurities in Pharmaceutical Products
Research by Liu et al. (2020) on cloperastine hydrochloride, a piperidine derivative, identified and quantified impurities in the drug. This suggests the importance of understanding the chemical composition and potential impurities of piperidine hydrochlorides in pharmaceuticals (Liu et al., 2020).
Selective Serotonin Reuptake Inhibitor (SSRI) Properties
Paroxetine hydrochloride, another piperidine derivative, is a selective serotonin reuptake inhibitor. The study by Germann et al. (2013) details its application in treating various disorders, providing insight into how similar compounds may be used in neuropsychiatric research (Germann et al., 2013).
Synthesis and Pharmacological Testing
Bachmann and Jenkins (1951) conducted a study on the synthesis of disubstituted piperidine hydrochlorides for pharmacological testing. This research underscores the ongoing exploration of piperidine derivatives in various pharmacological applications (Bachmann & Jenkins, 1951).
Application in Polymer Science
Reddy et al. (2021) synthesized novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including piperidine catalyzed products, for copolymerization with styrene. This application extends into the field of polymer science and materials engineering (Reddy et al., 2021).
Allosteric Modulation in Neuroscience
Price et al. (2005) studied novel compounds at the cannabinoid CB1 receptor, which included a piperidine derivative. This research is significant for understanding allosteric modulation in neuroscience and pharmacology (Price et al., 2005).
Propriétés
IUPAC Name |
3-[2-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO.ClH/c1-4-18(2,3)15-7-8-17(16(19)12-15)21-11-9-14-6-5-10-20-13-14;/h7-8,12,14,20H,4-6,9-11,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFIUYHUVJFPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)
